3-Methyl-2-(pyridin-3-yl)butanamide
Overview
Description
3-Methyl-2-(pyridin-3-yl)butanamide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported the synthesis of a series of novel pyridine derivatives containing oxime esters from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid .Scientific Research Applications
Synthetic Chemistry Applications
3-Methyl-2-(pyridin-3-yl)butanamide and related compounds are used in synthetic chemistry, particularly for the synthesis of heterocyclic compounds. These compounds serve as precursors in various chemical reactions, enabling the creation of diverse heterocyclic structures, which are crucial in the development of pharmaceuticals and other complex organic compounds (Fadda et al., 2015).Antimicrobial Properties
Some derivatives of this compound have demonstrated moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is an ongoing area of research given the increasing resistance to existing antibiotics (Darwish et al., 2010).Pharmacological Applications
Certain pyridine derivatives, which include structures related to this compound, have been identified as potent and selective CB2 cannabinoid receptor agonists. These compounds exhibit efficacy in animal models of neuropathic pain, indicating their potential therapeutic value in pain management (Chu et al., 2009).Heterocyclic Synthesis
The compound is used in the synthesis of a variety of heterocyclic compounds, such as dihydropyridines, dihydropyridazines, and thiourea derivatives. These compounds have diverse applications, ranging from pharmaceuticals to materials science (Hafiz et al., 2011).Potential Antiviral Activity
Synthesized derivatives from this compound are expected to exhibit antiviral activity. This presents opportunities for the development of new antiviral drugs, especially considering the ongoing need for effective treatments against various viral infections (Saxena et al., 2011).
Mechanism of Action
Target of Action
3-Methyl-2-(pyridin-3-yl)butanamide, also known as CGS-27023, primarily targets Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known to interact with its targets, leading to changes in their activity . This interaction can lead to the inhibition of the enzymes, thereby preventing the breakdown of the extracellular matrix .
Biochemical Pathways
Given its targets, it is likely to affect pathways related to tissue remodeling and potentially disease processes such as arthritis and metastasis .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target enzymes. By inhibiting these enzymes, it could potentially prevent the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and disease progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRHHIXRMLVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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